1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Preparation Methods
The synthesis of 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 4-methyl-1H-pyrazole with formaldehyde and subsequent cyclization to form the desired pyrazole structure . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: This compound is used in similar synthetic applications and has comparable biological activities.
4-Methyl-1H-pyrazole: Known for its use as an alcohol dehydrogenase inhibitor and in coordination chemistry.
Bis(pyrazolyl)methanes: These compounds exhibit a wide range of biological activities and are used in various industrial applications.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in different scientific fields.
Properties
IUPAC Name |
1-[(4-methylpyrazol-1-yl)methyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-7-4-10-13(5-7)6-12-3-2-8(11-12)9(14)15/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYWQIUUFUJTKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CN2C=CC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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